1,1-Dimethoxyethane

概述

描述

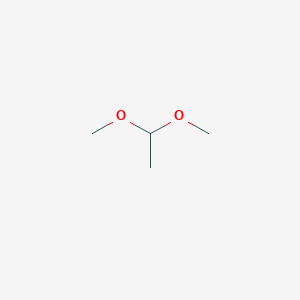

1,1-Dimethoxyethane (CAS 25154-53-4), also known as acetaldehyde dimethyl acetal, is a dialkoxy compound with the molecular formula C₄H₁₀O₂ and a molecular weight of 90.12 g/mol . Its IUPAC name is 3-Methyl-2,4-dioxapentane, and it is characterized by two methoxy groups attached to a central ethane backbone. Key thermodynamic properties include a standard gas-phase enthalpy of formation (ΔfH°gas) of -389.7 kJ/mol and a combustion enthalpy (ΔcH°gas) of -2613.5 kJ/mol .

Synthesis typically involves the reaction of acetaldehyde with methanol in the presence of acidic catalysts like Amberlyst-15 resin, as demonstrated in fixed-bed adsorptive reactors . Conformational studies using matrix isolation infrared spectroscopy and ab initio computations reveal five energy minima, with the lowest-energy conformer adopting a G-G+ structure .

准备方法

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxyethane can be synthesized through the reaction of acetaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

CH3CHO+2CH3OH→CH3CH(OCH3)2+H2O

This method involves the condensation of acetaldehyde with methanol, typically using sulfuric acid or hydrochloric acid as the catalyst .

Industrial Production Methods: Industrial production of this compound often involves the same condensation reaction but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the product .

化学反应分析

1,1-Dimethoxyethane undergoes various chemical reactions, including:

Oxidation:

- When exposed to strong oxidizing agents, this compound can be oxidized to formic acid and methanol .

Reduction:

- Reduction reactions are less common for this compound due to its stable acetal structure.

Substitution:

- This compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under acidic or basic conditions .

Common Reagents and Conditions:

- Strong acids like sulfuric acid or hydrochloric acid are commonly used in substitution reactions.

- Oxidizing agents such as potassium permanganate or chromic acid are used for oxidation reactions.

Major Products:

- Oxidation typically yields formic acid and methanol.

- Substitution reactions can yield a variety of products depending on the nucleophile used.

科学研究应用

Organic Synthesis

1,1-Dimethoxyethane is widely used as a solvent in organic reactions due to its ability to dissolve a variety of compounds. Its low viscosity and high permittivity make it suitable for use in lithium battery electrolytes and as a reaction medium for various organometallic chemistry applications.

Key Applications in Organic Synthesis:

- Grignard Reactions : DME serves as a solvent for Grignard reagents, facilitating the formation of carbon-carbon bonds.

- Palladium-Catalyzed Reactions : It is effective in Suzuki and Stille coupling reactions, which are essential for synthesizing complex organic molecules.

- Hydride Reductions : DME is used in reductions involving lithium aluminum hydride (LAH), providing a stable medium for these sensitive reactions.

Pharmaceutical Applications

This compound has been identified as a precursor in the synthesis of pharmaceutical compounds. Notably, it is involved in the preparation of intermediates for antiviral medications.

Case Study: Baroxavir

A significant application of this compound is in the synthesis of 2-(2-aminoethoxy)-1,1-dimethoxyethane, an intermediate for the antiviral drug baroxavir (baloxavir marboxil). This drug is notable for its effectiveness against influenza viruses and was developed by Roche. The synthesis involves multiple steps including etherification and acylation using DME as a solvent to enhance yield and purity .

Food Science

In food science, this compound has been detected in various fruits such as blackberries and figs. Its presence may serve as a potential biomarker for the consumption of these foods.

Potential Applications:

- Flavoring Agent : Due to its sweet and fruity flavor profile, it can be used as a natural flavoring agent in food products.

- Biomarker Research : Studies suggest that monitoring levels of this compound could help track dietary intake of specific fruits .

Electrochemical Applications

In electrochemistry, this compound is utilized as part of the electrolyte solution in lithium-ion batteries. Its properties allow for efficient ion transport while maintaining low viscosity.

Key Features:

- Electrolyte Component : When combined with high-permittivity solvents like propylene carbonate, it enhances the performance of lithium batteries by improving conductivity .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Solvent for Grignard reactions | Facilitates carbon-carbon bond formation |

| Palladium-catalyzed reactions | Used in Suzuki and Stille couplings | |

| Hydride reductions | Stable medium for LAH reductions | |

| Pharmaceutical | Precursor for antiviral drugs | Key intermediate in baroxavir synthesis |

| Food Science | Flavoring agent | Detected in fruits; potential biomarker |

| Electrochemistry | Lithium battery electrolyte | Enhances conductivity |

作用机制

The mechanism of action of 1,1-Dimethoxyethane primarily involves its role as a solvent and intermediate. As a solvent, it stabilizes reactive intermediates and facilitates various chemical reactions. Its acetal structure makes it resistant to hydrolysis under neutral conditions, providing stability in various chemical processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers: 1,2-Dimethoxyethane

1,2-Dimethoxyethane (CAS 110-71-4), or ethylene glycol dimethyl ether (glyme), shares the molecular formula C₄H₁₀O₂ but differs in the position of methoxy groups.

Key Differences :

- Reactivity : this compound participates in acetal interchange reactions with glycols, forming cyclic acetals like 2-alkyl-4-methyl-1,3-dioxolanes . In contrast, 1,2-dimethoxyethane is inert under similar conditions but is highly effective as a polar aprotic solvent.

- Byproduct Formation: In ethylene oxide carbonylation, this compound is a minor byproduct (1.0% selectivity), while 1,2-dimethoxyethane forms more readily (2.8% selectivity) .

Homologous Acetals

Dimethoxymethane (Methylal)

- Formula : C₃H₈O₂.

- Boiling Point : 42°C.

1,1-Dimethoxypropane

- Formula : C₅H₁₂O₂.

- Reactivity : Forms cyclic acetals with 1,2-propylene glycol, similar to this compound, but exhibits temperature-dependent equilibrium favoring cyclic products at higher temperatures (25–80°C) .

Thermodynamic and Kinetic Behavior

- Hydrolysis Enthalpy : The liquid-phase hydrolysis of this compound has a reaction enthalpy (ΔrH° ) of 35.7 kJ/mol , indicating moderate stability compared to more rigid acetals .

- Catalytic Effects: In propylene epoxidation, increasing acetal content (e.g., this compound) reduces H₂O₂ conversion and turnover numbers, likely due to competitive adsorption on catalytic sites .

生物活性

1,1-Dimethoxyethane, also known as dimethoxyethane or 1,1-DME, is an acetal compound with the formula . It is recognized for its applications in various fields, including as a solvent and flavoring agent. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential health effects based on diverse research findings.

This compound is characterized by its sweet taste and ether-like aroma. It is a colorless liquid that is soluble in water and organic solvents. Its structure features two methoxy groups attached to an ethane backbone, which influences its reactivity and biological interactions.

Cytotoxicity

Research indicates that the cytotoxic effects of this compound have not been extensively studied compared to other solvents. However, it has been included in broader studies evaluating the cytotoxicity of various organic solvents.

- Cytotoxicity Studies : A study assessing the cytotoxicity of commonly used organic solvents found that this compound's effects were not specifically detailed; however, it was noted that many organic solvents exhibit significant cytotoxicity at higher concentrations. The maximum tolerated concentration (MTC) for several solvents was established, but specific data for this compound remains limited .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated in the context of its use as a solvent in microbiological studies.

- Microbial Sensitivity : While specific studies on this compound's antimicrobial activity are sparse, it has been suggested that similar compounds can exhibit varying levels of activity against different bacterial strains. In general, organic solvents like methanol and ethanol have shown significant antimicrobial properties .

Toxicological Evaluations

The Joint FAO/WHO Expert Committee on Food Additives has evaluated this compound as a food additive. The committee's findings highlight the importance of understanding the toxicological profiles of such compounds when used in food products.

- Safety Assessments : The evaluations included assessments of acceptable daily intakes (ADIs) and specifications for purity. The report indicates that while some flavoring agents may pose risks at certain concentrations, specific data on this compound's toxicity were not extensively covered .

Potential Applications

Given its chemical properties and biological activity:

- Flavoring Agent : this compound is utilized as a flavoring agent due to its sensory characteristics. Its detection in various fruits suggests potential applications in food technology as a natural flavor enhancer .

- Solvent Applications : Its role as a solvent in chemical reactions and extractions underscores its utility in laboratory settings. However, careful consideration must be taken regarding its cytotoxic effects when used with biological samples.

常见问题

Basic Research Questions

Q. What is the recommended method for synthesizing 1,1-Dimethoxyethane in a laboratory setting?

- Methodology : this compound can be synthesized via the acid-catalyzed acetalization of acetaldehyde with methanol. A fixed-bed adsorptive reactor system using Amberlyst-15 (a solid acid catalyst) is effective. Key parameters include temperature control (e.g., 293 K for adsorption experiments) and stoichiometric molar ratios of reactants. Dynamic adsorption experiments and Langmuir isotherm modeling help optimize yield and purity .

- Validation : Ensure reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm the absence of unreacted acetaldehyde and byproducts.

Q. How can the molecular weight and structural configuration of this compound be determined experimentally?

- Molecular Weight : Calculate using the formula :

Q. What are the primary applications of this compound as a solvent or reagent in organic synthesis?

- Solvent : Used in reactions requiring polar aprotic conditions, such as Grignard reactions or organometallic catalysis.

- Protecting Group : Forms stable acetals with aldehydes, shielding them during multi-step syntheses. Hydrolysis under mild acidic conditions (e.g., ) regenerates the aldehyde .

- Safety Note : Handle in a fume hood due to volatility (flash point ~6°C) and potential respiratory irritation .

Advanced Research Questions

Q. What strategies are effective in optimizing the synthesis of this compound using adsorptive reactor systems?

- Reactor Design : Implement a fixed-bed adsorptive reactor with Amberlyst-15 to enhance reaction efficiency. Model mass transfer and adsorption kinetics using Langmuir isotherms and axial dispersion coefficients .

- Process Parameters : Optimize temperature (293–323 K), residence time, and methanol-to-acetaldehyde ratio. Monitor breakthrough curves to minimize byproduct formation.

- Regeneration : Use inert gas purging or solvent washing to regenerate the catalyst bed, ensuring long-term stability .

Q. How does the acetal functionality of this compound influence its reactivity in protecting group chemistry, and what are the optimal conditions for its hydrolysis?

- Mechanism : The acetal group stabilizes aldehydes against nucleophilic attack or oxidation. Hydrolysis requires acidic conditions (e.g., in aqueous THF) to protonate the oxygen, facilitating cleavage.

- Kinetics : Reaction rates depend on acid strength (pH < 2) and temperature (40–60°C). Monitor via thin-layer chromatography (TLC) or in situ IR .

- Contradictions : Some studies report variability in hydrolysis rates due to steric effects; cross-validate with kinetic modeling .

Q. What analytical techniques are most reliable for detecting and quantifying trace impurities in this compound samples?

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection or GC-MS for volatile impurities (e.g., residual acetaldehyde).

- Spectroscopy : -NMR to identify carbonyl-containing byproducts.

- Standardization : Use certified reference materials (CRMs) from NIST or EPA sources for calibration .

- Environmental Testing : Assess biodegradability using OECD 301F (manometric respirometry) to evaluate persistence in aquatic systems .

Q. Data Contradictions and Validation

- Solubility : While 1,2-Dimethoxyethane is water-miscible, this compound may exhibit limited solubility due to structural differences. Confirm via shake-flask tests .

- Toxicity : this compound shares narcotic effects with methylal but lacks comprehensive ecotoxicological data. Cross-reference rodent studies (e.g., LD) and environmental fate models (EPI Suite) .

Q. Authoritative Sources

属性

IUPAC Name |

1,1-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEUIVXLLWOEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027178 | |

| Record name | 1,1-Dimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Mildly toxic by ingestion and inhalation. Severely irritates the skin and eyes. Used to make other chemicals., Colorless liquid with a strong aromatic odor; [Hawley], Liquid, volatile colourless liquid with a sharp, green, ethereal odour | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/856/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

64.5 °C, 64.00 to 65.00 °C. @ 760.00 mm Hg | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

BELOW 80 °F | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

ETHER; VERY SOL IN ACETONE, Miscible with water, alcohol, chloroform, ether., 1000 mg/mL at 25 °C, miscible with water, organic solvent, oils, miscible (in ethanol) | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/856/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.85015 @ 20 °C/4 °C, 0.850-0.860 | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/856/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.1 (AIR= 1) | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

171.0 [mmHg], 171.18 mm Hg at 25 °C | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ, MOBILE LIQ | |

CAS No. |

534-15-6, 25154-53-4 | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO2AW8UR5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-113.2 °C | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。